molecular formula C25H23NO4 B11675989 ethyl 1,2-dimethyl-5-{[(4-methylphenyl)carbonyl]oxy}-1H-benzo[g]indole-3-carboxylate

ethyl 1,2-dimethyl-5-{[(4-methylphenyl)carbonyl]oxy}-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11675989
M. Wt: 401.5 g/mol
InChI Key: AQLCMZGDILWPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1,2-DIMETHYL-5-(4-METHYLBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds widely found in natural products and pharmaceuticals. This specific compound is characterized by its complex structure, which includes an ethyl ester group, a dimethyl substitution, and a benzoate ester linked to an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1,2-DIMETHYL-5-(4-METHYLBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally benign solvents and catalysts .

Mechanism of Action

The mechanism of action of ETHYL 1,2-DIMETHYL-5-(4-METHYLBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by binding to DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1,2-DIMETHYL-5-(4-METHYLBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoate ester group enhances its lipophilicity and potential interactions with biological targets .

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxybenzo[g]indole-3-carboxylate

InChI

InChI=1S/C25H23NO4/c1-5-29-25(28)22-16(3)26(4)23-19-9-7-6-8-18(19)21(14-20(22)23)30-24(27)17-12-10-15(2)11-13-17/h6-14H,5H2,1-4H3

InChI Key

AQLCMZGDILWPLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.